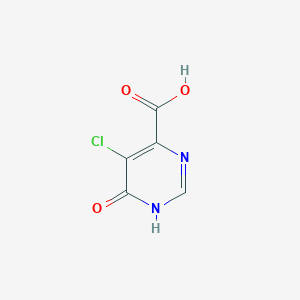

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-6-oxo-1H-pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-2-3(5(10)11)7-1-8-4(2)9/h1H,(H,10,11)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEHPYDVJUJFRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657750 |

Source

|

| Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914916-96-4 |

Source

|

| Record name | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No. 914916-96-4), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and this particular halogenated structure serves as a versatile building block for more complex molecules.[3][4] This document details a proposed, scientifically-grounded synthetic route, explains the chemical principles behind the methodology, and outlines a rigorous, multi-technique approach for structural verification and purity assessment. It is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of natural products like nucleic acids (thymine, cytosine, uracil) and a wide array of synthetic drugs.[5] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Compounds incorporating this scaffold have demonstrated a vast spectrum of pharmacological effects, including antibacterial, antiviral, and anticancer properties.[3][6]

This compound is a highly functionalized pyrimidine. Its key structural features—a carboxylic acid, a halogen atom, and a pyrimidone core—make it an exceptionally valuable intermediate.[1] The chlorine atom at the 5-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carboxylic acid provides a site for amide bond formation, enabling the construction of diverse chemical libraries for screening and lead optimization.[7]

Proposed Synthesis Strategy: A Mechanistic Approach

The construction of the pyrimidine ring is most commonly achieved through the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit, such as urea, guanidine, or formamidine.[5] For the target molecule, a logical retrosynthetic analysis suggests a disconnection that breaks the ring into a chlorinated β-keto ester equivalent and a simple N-C-N source.

Retrosynthetic Pathway

The proposed pathway begins with the target molecule and disconnects the pyrimidine ring at the N1-C6 and N3-C4 bonds, which are typically formed during the cyclocondensation step. This reveals a key precursor: a derivative of 2-chloro-3-oxosuccinic acid, which provides the C4, C5, C6, and carboxylic acid functionalities. The N1 and N3 atoms are envisioned to come from a simple, commercially available reagent like formamidine.

Caption: Proposed retrosynthetic analysis for the target molecule.

Forward Synthesis Rationale

The forward synthesis is designed as a two-step process:

-

Claisen Condensation: The synthesis of the key C-C-C precursor, diethyl 2-chloro-3-oxosuccinate, is achieved via a Claisen condensation between diethyl oxalate and ethyl chloroacetate. This reaction is typically promoted by a strong base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl chloroacetate to initiate the nucleophilic attack on diethyl oxalate.

-

Cyclocondensation and Hydrolysis: The resulting β-keto ester is then reacted with formamidine acetate in the presence of a base. This reaction proceeds via initial condensation, followed by intramolecular cyclization to form the pyrimidine ring. The reaction conditions often lead to the simultaneous hydrolysis of the ethyl ester to the final carboxylic acid product upon acidic workup. This one-pot cyclization/hydrolysis is efficient and avoids the need to isolate the ester intermediate.

Exemplary Synthesis Protocol

Disclaimer: The following is a proposed, generalized protocol based on established chemical principles for pyrimidine synthesis.[5][8][9] Researchers should perform their own risk assessment and optimization.

Synthesis of Diethyl 2-chloro-3-oxosuccinate (Intermediate)

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Sodium Metal | 22.99 | 2.3 g | 0.10 |

| Absolute Ethanol | 46.07 | 50 mL | - |

| Diethyl Oxalate | 146.14 | 14.6 g | 0.10 |

| Ethyl Chloroacetate | 122.55 | 12.3 g | 0.10 |

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Argon), carefully add sodium metal pieces to 50 mL of absolute ethanol in a three-neck flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

Initiation of Condensation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C using an ice bath.

-

Substrate Addition: Add a mixture of diethyl oxalate (0.10 mol) and ethyl chloroacetate (0.10 mol) dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A precipitate will form.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold 1M HCl. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or used directly in the next step.

Synthesis of this compound

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| Diethyl 2-chloro-3-oxosuccinate | 222.63 | 22.3 g | 0.10 |

| Formamidine Acetate | 104.11 | 11.5 g | 0.11 |

| Sodium Methoxide | 54.02 | 11.9 g | 0.22 |

| Methanol | 32.04 | 100 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: Combine diethyl 2-chloro-3-oxosuccinate (0.10 mol), formamidine acetate (0.11 mol), and sodium methoxide (0.22 mol) in 100 mL of methanol in a round-bottom flask.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Hydrolysis and Precipitation: Dissolve the resulting solid residue in 100 mL of water. Carefully acidify the solution to pH 2-3 with concentrated HCl. A precipitate should form.

-

Isolation and Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. Recrystallization from an appropriate solvent system (e.g., water/ethanol) may be performed for further purification.

Caption: Experimental workflow for the proposed two-step synthesis.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final product.

Spectroscopic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. Key signals would include a broad singlet in the downfield region (10-13 ppm) corresponding to the carboxylic acid proton, and another broad singlet for the N-H proton.[10] A singlet for the C2-H proton of the pyrimidine ring should also be present, likely between 8-9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the carbon skeleton. Expected signals include the carbonyl carbon of the carboxylic acid (~160-170 ppm), the C6-oxo carbon (~160 ppm), and other carbons of the pyrimidine ring, with the C5-Cl carbon showing a distinct chemical shift.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic peaks.[11] A very broad absorption from 2500-3300 cm⁻¹ is indicative of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[10] A strong C=O stretching band for the carboxylic acid will appear around 1710 cm⁻¹, likely overlapping with the C6-oxo group's carbonyl stretch.[11] Other notable peaks include C=N stretching and C-Cl stretching.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₅H₃ClN₂O₃).[1][2] The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Chromatographic and Physical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing the purity of the final compound.[9] A reverse-phase method would be appropriate.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV at 254 nm.

-

The purity is determined by the area percentage of the main peak.

-

-

Melting Point: A sharp melting point indicates high purity. The melting point of the related 6-Oxo-3H-pyrimidine-4-carboxylic acid is reported to be in the range of 268-270 °C, suggesting the title compound will also have a high melting point.[9]

-

Appearance: The compound is expected to be a white to off-white solid powder.[9]

Sources

- 1. 5-chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid | CAS: 914916-96-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. chemscene.com [chemscene.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bu.edu.eg [bu.edu.eg]

- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

"physical and chemical properties of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid"

An In-depth Technical Guide to 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 914916-96-4) is a halogenated heterocyclic compound featuring a dihydropyrimidinone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The presence of multiple functional groups—a carboxylic acid, a reactive chloro group, and a cyclic amide system—makes it a versatile building block for the synthesis of more complex molecules. Analogues of this core structure have been investigated for a range of biological activities, including as inhibitors of critical enzymes, highlighting the potential of this compound as a key starting material or intermediate in the discovery of novel therapeutics.[1][2] This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic pathway, analytical characterization methods, and its potential applications, synthesized from available technical data for an audience of research scientists and drug development professionals.

Molecular Structure and Physicochemical Identifiers

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for further modification. The table below summarizes its key identifiers and computed properties.

Table 1: Molecular Identifiers and Computed Physicochemical Properties

| Parameter | Value | Source(s) |

| CAS Number | 914916-96-4 | [3][4] |

| Molecular Formula | C₅H₃ClN₂O₃ | [4] |

| Molecular Weight | 174.54 g/mol | [3][4] |

| SMILES | O=C(C(NC=N1)=C(Cl)C1=O)O | [4] |

| Topological Polar Surface Area (TPSA) | 83.05 Ų | [4] |

| Computed logP | 0.1215 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

digraph "Molecule_Structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="4,4!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom Definitions N1 [label="N"]; C2 [label=""]; N3 [label="N"]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label="C"]; O8 [label="O"]; O9 [label="OH"]; Cl10 [label="Cl"]; O11 [label="O"]; H12 [label="H"];

// Positioning N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; N3 [pos="-1.3,-0.75!"]; C4 [pos="0,0!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="-2.6,1.5!"]; O8 [pos="-2.6,2.7!"]; O9 [pos="-3.9,0.75!"]; Cl10 [pos="2.6,-1.5!"]; O11 [pos="2.6,1.5!"]; H12 [pos="-0.7,-1.5!"];

// Bonds N1 -- C2 [dir=none]; C2 -- N3 [dir=none]; N3 -- C4 [dir=none]; C4 -- C5 [style=dashed]; C5 -- C6 [dir=none]; C6 -- N1 [style=dashed]; C4 -- C2 [style=dashed]; C2 -- C7 [dir=none]; C7 -- O8 [style=dashed]; C7 -- O9 [dir=none]; C5 -- Cl10 [dir=none]; C6 -- O11 [style=dashed]; N3 -- H12 [dir=none]; }

Caption: 2D structure of this compound.

Physical Properties and Storage

Experimental data on the physical properties of this compound, such as melting point and boiling point, are not widely published in peer-reviewed literature. Commercial suppliers list it as a solid, typically with a purity of 95% or greater.[1][4]

Solubility: While specific solubility data is scarce, its structure, containing both polar (carboxylic acid, amide) and non-polar (chlorinated pyrimidine ring) moieties, suggests it is likely soluble in polar organic solvents such as DMSO, DMF, and possibly alcohols like methanol or ethanol with heating. A related, more complex pyrimidine carboxylic acid derivative is noted to be soluble in DMSO.[5] Its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the carboxylic acid.

Storage and Stability: For maintaining chemical integrity, proper storage is critical. The compound should be stored in a tightly sealed container, away from moisture, in a dry environment.[4] Recommended storage temperatures vary by supplier, ranging from 2-8°C for long-term stability to ambient room temperature for shorter periods.[4][6]

Chemical Properties and Reactivity

The synthetic utility of this molecule stems from its distinct functional groups, which can be targeted for various chemical transformations.

-

Carboxylic Acid (C4-position): This group is a primary site for modification. It can undergo standard carboxylic acid reactions, such as esterification, amide bond formation via coupling agents (e.g., HATU, EDC), or reduction to the corresponding alcohol. These transformations are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

Vinyl Chloride (C5-position): The chloro group at the C5 position is a key handle for introducing molecular diversity. Although it is a vinyl chloride, the electron-deficient nature of the pyrimidine ring influences its reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-Cl bond is generally less reactive than C-Br or C-I bonds.[7] Furthermore, the C5 position on the pyrimidine ring is typically the least reactive compared to the C2 and C4/C6 positions.[7] This differential reactivity can be exploited for selective, stepwise functionalization if other halogen-substituted positions were present. Achieving high yields in cross-coupling reactions at this site may require robust catalytic systems and optimized reaction conditions.[7]

-

Dihydropyrimidinone Core: The N-H groups within the pyrimidine ring (positions 1 and 3) are potential sites for alkylation or arylation, although their reactivity is influenced by the overall electronic character of the ring system. The lactam-lactim tautomerism inherent to the 6-oxo moiety also plays a role in the ring's chemical behavior.

Caption: Key reactivity sites for chemical modification.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis workflow.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., Argon), add formamidine acetate or hydrochloride.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of diethyl 2-(ethoxymethylene)-3-oxosuccinate in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidine ester intermediate.

Step 2: Synthesis of Ethyl 5-chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylate

-

Dissolve the product from Step 1 in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid.

-

Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove residual solvent and succinimide, and dry under vacuum.

Step 3: Saponification to this compound

-

Suspend the chlorinated ester from Step 2 in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed, as confirmed by TLC or LC-MS.

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with a mineral acid (e.g., 1M HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under high vacuum to yield the final product.

Analytical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While specific spectra are not publicly available, the expected analytical data can be predicted based on the molecule's structure.

Table 2: Predicted Analytical Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the proton at the C2 position (~8.0-8.5 ppm).- A broad singlet for the carboxylic acid proton (>12 ppm).- Two broad singlets for the N-H protons of the pyrimidine ring (~10-13 ppm). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~160-165 ppm).- Carbonyl carbon at the C6 position (~155-160 ppm).- Quaternary carbon at C4 (~145-150 ppm).- Quaternary carbon at C5 (attached to Cl) (~110-115 ppm).- Methine carbon at C2 (~140-145 ppm). |

| FT-IR (ATR) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching vibrations (~3100-3300 cm⁻¹).- C=O stretches from the carboxylic acid and amide (~1650-1750 cm⁻¹).- C=C and C=N stretching within the ring (~1550-1650 cm⁻¹). |

| Mass Spec (ESI-) | - Expected [M-H]⁻ ion at m/z ≈ 173.0. |

Workflow: Purity and Identity Confirmation

-

Initial Characterization: Obtain an FT-IR spectrum to confirm the presence of key functional groups (O-H, N-H, C=O).

-

Structural Elucidation: Perform ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the carbon skeleton and proton environment.

-

Molecular Weight Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

-

Purity Assessment:

-

Develop a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Column: A C18 stationary phase.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).

-

The purity is determined by the peak area percentage of the main component.

-

Potential Applications in Drug Discovery and Chemical Biology

The 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry. Its rigid framework and hydrogen bonding capabilities make it an excellent starting point for designing enzyme inhibitors.

-

Enzyme Inhibition: Analogues lacking the C5-chloro group but featuring a C5-hydroxyl have been designed and synthesized as potent inhibitors of HIV-1 Integrase, an essential enzyme for viral replication.[1] Separately, a series of 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids were explored as effective inhibitors of Xanthine Oxidase (XO), a key target for treating hyperuricemia and gout.[10] These precedents suggest that the title compound is a valuable intermediate for developing inhibitors against various enzymatic targets.

-

Radiosensitization: Halogenated pyrimidines have a well-documented history as radiosensitizers. The C5-halogen bond can undergo dissociative electron attachment upon exposure to ionizing radiation, leading to the formation of a highly reactive uracil-5-yl radical.[11][12] This radical can subsequently induce DNA damage, enhancing the efficacy of radiation therapy in cancer treatment. The C5-chloro group in this molecule makes it a candidate for investigation in the field of radiation chemistry and oncology.

Caption: Potential applications derived from the core scaffold and C5-Cl substituent.

Safe Handling, Storage, and Disposal

Hazard Assessment: A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on related halogenated and acidic organic molecules, it should be handled with care. Related dichloropyrimidine carboxylic acids are known to cause skin and eye irritation.[13] Other heterocyclic compounds can be toxic if swallowed.[14] Therefore, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood, especially when working with the solid powder to avoid inhalation.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be segregated into a dedicated chlorinated waste stream for proper incineration or disposal by a licensed chemical waste management company.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. Its well-defined reactive sites allow for predictable chemical modifications, enabling the synthesis of diverse compound libraries. While a lack of published experimental data necessitates careful in-lab characterization, its structural similarity to known bioactive molecules positions it as a compound of high interest for researchers aiming to develop novel enzyme inhibitors, chemical probes, or advanced therapeutic agents.

References

-

ELYSE platform. (2021, September 2). Quasi-Free Electron-Mediated Radiation Sensitizaion by C5-Halopyrimidines. Retrieved from [Link]

-

Adhikary, A., et al. (2022). Quasi-free Electron-mediated Radiation Sensitization by C5-Halopyrimidines. PMC. Retrieved from [Link]

-

Luo, M., et al. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved from [Link]

-

Adhikary, A., et al. (2021). Quasi-Free Electron-Mediated Radiation Sensitization by C5-Halopyrimidines. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubMed. (2014). Design and discovery of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamide inhibitors of HIV-1 integrase. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid. Retrieved from [Link]

-

Shirude, P. S., et al. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

-

Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid. Retrieved from [Link]

-

Imramovsky, A., et al. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed. Retrieved from [Link]

-

LookChem. (n.d.). Cas 888504-27-6, 4-PYRIMIDINECARBOXYLIC ACID, 1,6-DIHYDRO-5-HYDROXY-1-METHYL-2-[1-METHYL-1-[[(PHENYLMETHOXY)CARBONYL]AMINO]ETHYL]-6-OXO-, METHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

- 1. 914916-96-4 | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid - Moldb [moldb.com]

- 2. mdpi.com [mdpi.com]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. lookchem.com [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. elyse-platform.academy [elyse-platform.academy]

- 12. Quasi-free Electron-mediated Radiation Sensitization by C5-Halopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS Number: 914916-96-4)

This guide provides a comprehensive technical overview of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a key heterocyclic building block with significant relevance in contemporary pharmaceutical synthesis. Intended for researchers, medicinal chemists, and process development scientists, this document delves into the compound's chemical identity, synthesis, analytical characterization, and its pivotal role as a precursor in the manufacture of advanced therapeutic agents.

Introduction: A Building Block of Pharmaceutical Significance

This compound is a substituted pyrimidine derivative that has garnered attention primarily as a crucial intermediate in the synthesis of the anticancer drug Tovorafenib. Tovorafenib is a potent pan-RAF kinase inhibitor used in the treatment of certain types of glioma.[1][2][3] The structural features of this pyrimidine, namely the carboxylic acid, chloro, and oxo functionalities, make it a versatile synthon for constructing more complex molecular architectures. Understanding its properties and synthesis is therefore critical for chemists working on Tovorafenib and other related pharmaceutical compounds.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 914916-96-4 | [4][5][6] |

| Molecular Formula | C₅H₃ClN₂O₃ | [4][5][6] |

| Molecular Weight | 174.54 g/mol | [4][5][6] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| SMILES | O=C(C1=C(Cl)C(=O)NC=N1)O | [4] |

| Purity | Typically >95% | [6] |

| Storage | Sealed in a dry environment at room temperature or refrigerated (2-8°C) for long-term stability. | [7] |

The structural representation of this molecule is crucial for understanding its reactivity.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is intrinsically linked to the manufacturing process of Tovorafenib, where it serves as a key precursor to 6-amino-5-chloropyrimidine-4-carboxylic acid. While specific, detailed public-domain protocols for the direct synthesis of the title compound are scarce, its formation can be logically inferred from established pyrimidine synthesis methodologies and the known Tovorafenib synthesis route. The most plausible synthetic approach involves the cyclization of a suitable three-carbon precursor with a urea or a related N-C-N fragment, followed by chlorination.

A general, illustrative synthesis workflow is presented below. This should be considered a representative pathway, with specific reagents and conditions subject to optimization based on laboratory-scale experiments and process development goals.

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol:

This protocol is a representative procedure based on common organic synthesis methodologies for similar heterocyclic compounds.

Step 1: Cyclocondensation to form Ethyl 5-chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylate

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add diethyl 2-chloromalonate (1.0 equivalent) dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After stirring for 30 minutes, add formamidine hydrochloride (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis to this compound

-

Dissolve the crude or purified ethyl 5-chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylate from the previous step in a suitable solvent mixture (e.g., ethanol/water).

-

Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide, 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., concentrated HCl) to a pH of 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization

For a compound intended for use in pharmaceutical synthesis, rigorous analytical characterization is mandatory to confirm its identity and purity. While publicly available spectra for this specific compound are limited, the expected analytical data based on its structure are outlined below.

Expected Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet in the downfield region corresponding to the proton on the pyrimidine ring. A broad singlet for the carboxylic acid proton, and another for the N-H proton, both of which are exchangeable with D₂O.

-

¹³C NMR: Signals corresponding to the carbonyl carbons (C=O) of the pyrimidine ring and the carboxylic acid, as well as carbons of the pyrimidine ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 174.54 g/mol . The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid.

-

Strong C=O stretching vibrations around 1650-1750 cm⁻¹.

-

N-H stretching and bending vibrations.

-

C-Cl stretching in the fingerprint region.

-

Application in the Synthesis of Tovorafenib

The primary application of this compound is as a key starting material for the synthesis of Tovorafenib. The synthesis of Tovorafenib involves the coupling of two key fragments, one of which is derived from this pyrimidine core. The carboxylic acid and chloro functionalities allow for sequential chemical modifications to build the final drug molecule.

The transformation to the crucial intermediate, 6-amino-5-chloropyrimidine-4-carboxylic acid, is a key step. This amination can be achieved through various synthetic routes, often involving protection and deprotection steps to ensure regioselectivity.

Caption: The role of this compound in the synthesis of Tovorafenib.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on supplier safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Always refer to the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and specialized building block in medicinal chemistry. Its significance is underscored by its role in the synthesis of the targeted cancer therapy, Tovorafenib. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and process chemists aiming to utilize this compound in their drug discovery and development endeavors. The information provided in this guide serves as a foundational resource to support such efforts.

References

-

SynZeal. (n.d.). Tovorafenib Impurity 24 | CAS No. 914916-96-4. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tovorafenib. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). Tovorafenib - Drug Targets, Indications, Patents. Retrieved from [Link]

-

New Drug Approvals. (2024, May 10). Tovorafenib. Retrieved from [Link]

- Google Patents. (n.d.). US20090036419A1 - Compounds useful as raf kinase inhibitors.

- Google Patents. (n.d.). WO2022099074A1 - Raf inhibitor for treating low grade glioma.

Sources

- 1. Tovorafenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. tovorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. chembk.com [chembk.com]

- 5. biosynth.com [biosynth.com]

- 6. 914916-96-4 | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid - Moldb [moldb.com]

- 7. chemscene.com [chemscene.com]

Spectroscopic Characterization of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: A Predictive and Methodological Guide

Introduction

5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrimidine class of molecules.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1] The unequivocal structural confirmation of such compounds is a critical step in research and development, for which a combination of spectroscopic techniques is indispensable.[2]

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from related pyrimidine derivatives to provide a robust predictive characterization.[3][4][5][6][7] Furthermore, this document outlines detailed, field-proven methodologies for the experimental acquisition of this data, offering a comprehensive resource for researchers in the field.

Molecular Structure and Analysis

The structural features of this compound dictate its expected spectroscopic behavior. The molecule contains a pyrimidine ring substituted with a chlorine atom, a carboxylic acid group, and an oxo group, leading to a lactam tautomeric form. The presence of acidic protons (carboxylic acid and amide), electronegative atoms (Cl, O, N), and a conjugated system are key determinants of its spectral properties.

Caption: Molecular structure of this compound with key atoms labeled for spectral assignment.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[2] For this compound, the following signals are predicted. The acidic protons of the carboxylic acid and the N-H of the pyrimidine ring are expected to be highly deshielded, appearing far downfield.[8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 13.0 - 14.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding. Its signal is typically broad.[8] |

| 11.0 - 12.0 | Broad Singlet | 1H | N1-H | The amide proton (lactam) is deshielded due to the adjacent carbonyl group and its involvement in the aromatic-like system. Hydrogen bonding can also contribute to broadening. |

| 8.0 - 8.5 | Singlet | 1H | C2-H | The proton at the C2 position is on a carbon situated between two nitrogen atoms, leading to significant deshielding. |

Note: The exact chemical shifts can be highly dependent on the solvent used and the concentration of the sample due to hydrogen bonding effects. The addition of D₂O would likely cause the signals for the COOH and N1-H protons to disappear due to hydrogen-deuterium exchange.[8]

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.[1] Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most deshielded.[8]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 165 - 175 | COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two attached oxygen atoms.[8] |

| 155 - 165 | C6 | The C6 carbon is a carbonyl carbon within the lactam ring, and is therefore highly deshielded. |

| 150 - 160 | C4 | This carbon is attached to the electronegative carboxylic acid group and is part of the pyrimidine ring. |

| 145 - 155 | C2 | The C2 carbon is situated between two nitrogen atoms, causing it to be significantly deshielded. |

| 110 - 120 | C5 | The C5 carbon is directly bonded to a chlorine atom, which causes a deshielding effect. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule.[2] The spectrum of this compound is expected to be characterized by the following absorption bands. The O-H stretch of the carboxylic acid is anticipated to be a very broad and strong absorption due to hydrogen bonding.[9]

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500 - 3300 | O-H | Stretching | Strong, very broad |

| 3100 - 3200 | N-H | Stretching | Medium, broad |

| 1700 - 1730 | C=O | Stretching (Carboxylic Acid) | Strong |

| 1650 - 1680 | C=O | Stretching (Amide/Lactam) | Strong |

| 1600 - 1640 | C=C / C=N | Stretching | Medium |

| 1210 - 1320 | C-O | Stretching | Strong |

| 700 - 800 | C-Cl | Stretching | Medium to Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure.[2] The molecular formula of this compound is C₅H₃ClN₂O₃, with a molecular weight of approximately 174.54 g/mol .[5][7]

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 174, with an M+2 peak at m/z 176 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Predicted Fragmentation Pattern:

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

| m/z (predicted) | Ion | Rationale |

| 174/176 | [M]⁺˙ | Molecular ion, showing the characteristic isotopic pattern for chlorine. |

| 157/159 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 129/131 | [M-COOH]⁺ | Loss of the carboxylic acid group as a radical. |

| 139 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 111 | [M-CO-Cl]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ ion. |

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Optimize acquisition parameters such as the number of scans (typically 8-16) and relaxation delay (1-2 seconds).[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[2]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[2]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to aid in structural elucidation.

-

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

Conclusion

This guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint that can be used for the identification and structural verification of this compound. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to acquire and interpret this data. While this guide is based on predictive analysis, it establishes a robust framework for the empirical spectroscopic investigation of this and related pyrimidine derivatives.

References

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.

- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Compar

- This compound. BLDpharm.

- This compound | 914916-96-4. Biosynth.

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv

- 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid. ChemScene.

- 5-chloro-6-oxo-3,6-dihydropyriMidine-4-carboxylic acid CAS#: 914916-96-4.

- 914916-96-4 | 5-Chloro-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid. Moldb.

- 2-Chloropyrimidine | C4H3ClN2. PubChem.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integr

- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. Polish Journal of Pharmacology and Pharmacy.

Sources

- 1. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 2. researchgate.net [researchgate.net]

- 3. Aom2s for mass spectrometry oligonucleotide analysis - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

A Guide to the Crystallographic Analysis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: A Keystone for Structure-Based Drug Design

Abstract

The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1] X-ray crystallography stands as the definitive method for elucidating this arrangement, providing an unambiguous and high-resolution map of molecular structure.[2][3] This guide provides a comprehensive technical framework for researchers and drug development professionals on determining and analyzing the crystal structure of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (C₅H₃ClN₂O₃). While a published structure for this specific molecule is not yet available, this document outlines the complete workflow, from synthesis and crystallization to data analysis and interpretation. It synthesizes established methodologies and field-proven insights to equip scientists with a robust protocol for unlocking the structural secrets of this and similar heterocyclic compounds, thereby accelerating rational drug design and development.[4][5]

Introduction: The Imperative of Structural Knowledge

This compound is a heterocyclic compound featuring a pyrimidine core, a functionality prevalent in a wide array of bioactive molecules and approved therapeutics. Its structure combines key pharmacophoric elements: a hydrogen-bond-accepting and -donating pyrimidine ring, a carboxylic acid group capable of forming strong intermolecular interactions, and a chlorine substituent that can modulate electronic properties and participate in halogen bonding.

In the landscape of modern drug discovery, understanding the precise three-dimensional structure of such a molecule is not merely an academic exercise; it is a foundational requirement for intellectual property protection, formulation development, and optimizing therapeutic efficacy.[1][6] The crystal structure dictates the packing of molecules in the solid state, which in turn governs critical properties. Structure-based drug design (SBDD) leverages this atomic-level information to design potent and selective ligands for biological targets like enzymes and receptors.[4][5] This guide, therefore, presents a prospective and detailed methodology for the complete crystallographic characterization of this molecule.

Part I: Synthesis and Single-Crystal Growth

A prerequisite for any crystallographic study is the availability of high-purity material and, most critically, diffraction-quality single crystals.[7]

Proposed Synthesis

While various synthetic routes can be envisioned for substituted pyrimidines, a common approach involves the condensation of a suitably substituted three-carbon precursor with urea or a related amidine. A plausible, though not yet published, route could involve the cyclization of a derivative of 2-chloro-3-oxosuccinic acid with formamidine. Post-synthesis, rigorous purification via recrystallization or column chromatography is essential to achieve >98% purity, as impurities can significantly inhibit crystallization.

Experimental Protocol: Achieving Diffraction-Quality Crystals

The growth of single crystals is often the most challenging step in a crystallographic experiment.[7] The goal is to guide the molecules to assemble slowly and methodically into a perfectly ordered lattice. The following protocol outlines several parallel approaches to maximize the chances of success.

Required Equipment & Reagents:

-

High-purity (>98%) this compound

-

A selection of analytical grade solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Water)

-

Small glass vials (1-4 mL) with screw caps or parafilm

-

Microscope for crystal inspection

-

Heating plate

Step-by-Step Methodology:

-

Solvent Screening:

-

Assess the solubility of the compound in a range of solvents at both room temperature and elevated temperature (e.g., 50°C). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

-

Slow Evaporation Technique:

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture) at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the filtrate to a clean vial.

-

Cover the vial with a cap pierced with a few small holes or with parafilm containing pinpricks. This allows for slow evaporation of the solvent over several days to weeks.

-

Rationale: As the solvent evaporates, the concentration of the solute slowly increases past the saturation point, promoting the nucleation and growth of a small number of large crystals rather than a large number of small crystals.

-

-

Slow Cooling Technique:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a pre-warmed vial.

-

Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to slow the rate of cooling.

-

Rationale: A slow decrease in temperature gradually reduces the solubility of the compound, creating the supersaturated condition necessary for crystal growth. Rapid cooling often leads to precipitation or the formation of microcrystalline powder.

-

-

Vapor Diffusion Technique:

-

This technique is particularly useful for small quantities of material.[3]

-

Hanging Drop: Dissolve the compound in a "good" solvent to form a concentrated solution. Place a small drop (2-5 µL) of this solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well in a crystallization plate containing a larger volume of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).

-

Sitting Drop: Place the drop of the compound solution directly in a well, which is in a sealed chamber with a larger reservoir of the poor solvent.

-

Rationale: The precipitant (poor solvent) vapor slowly diffuses into the drop containing the compound. This gradually changes the solvent composition of the drop, reducing the compound's solubility and inducing crystallization.

-

Part II: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals (ideally >20 µm in all dimensions) are obtained, the process of determining the molecular structure can begin.[8] This is achieved by analyzing how the crystal diffracts a beam of X-rays.[9]

Experimental Workflow

The workflow from crystal to final structure is a multi-step process that requires specialized instrumentation and software.

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Protocol for Data Collection and Structure Solution

-

Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized pin or loop, which is then attached to a goniometer head. The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[8] A preliminary screening is performed to determine the unit cell parameters and assess the crystal's diffraction quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted spots.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or charge flipping algorithms. This map reveals the positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and software tools like PLATON to check for geometric plausibility and missed symmetry elements. The final results are typically reported in a Crystallographic Information File (CIF).

Part III: Anticipated Structural Features and Intermolecular Interactions

Based on the functional groups present in this compound, we can predict the key intermolecular interactions that will likely govern its crystal packing. The study of these non-covalent interactions is a central theme of crystal engineering.[10][11]

Hydrogen Bonding Motifs

The molecule possesses multiple hydrogen bond donors (N-H from the pyrimidine ring, O-H from the carboxylic acid) and acceptors (C=O groups, ring nitrogen). This makes robust hydrogen bonding a certainty.

-

Carboxylic Acid Dimer: Carboxylic acids very commonly form centrosymmetric dimers via a pair of strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[12] This is a highly probable interaction.

-

Acid-Pyrimidine Heterosynthon: Alternatively, the carboxylic acid could interact with the pyrimidine ring, for instance, through an O-H···N hydrogen bond.[13]

-

Amide-like Dimers/Chains: The N-H and C=O groups of the pyrimidine ring can form self-complementary N-H···O hydrogen bonds, leading to the formation of dimers or extended chains, another common R²₂(8) motif in related structures.[12]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. zienjournals.com [zienjournals.com]

- 5. migrationletters.com [migrationletters.com]

- 6. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 9. excillum.com [excillum.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Supramolecular interactions in salts/cocrystals involving pyrimidine derivatives of sulfonate/carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: A Technical Guide to Solubility and Stability

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in contemporary drug discovery and development. Recognizing the pivotal role of solubility and stability in the journey from a promising lead molecule to a viable therapeutic agent, this document offers an in-depth exploration of these parameters. We delve into the theoretical underpinnings of the solubility of pyrimidine carboxylic acid derivatives, supported by available data on analogous structures, and present detailed, field-proven methodologies for its empirical determination. Furthermore, this guide elucidates the potential degradation pathways of this chlorinated heterocyclic system, drawing parallels with related compounds, and provides robust protocols for conducting forced degradation and photostability studies in line with international regulatory standards. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, empowering them to make informed decisions in the development of novel therapeutics centered on this promising scaffold.

Introduction: The Criticality of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility and chemical stability stand as paramount hurdles that can dictate the success or failure of a development program. This compound, with its intricate arrangement of functional groups—a carboxylic acid, a halogenated pyrimidine core, and lactam functionality—presents a unique and complex physicochemical profile.

A thorough understanding of its solubility is fundamental to designing effective delivery systems and ensuring adequate bioavailability. Concurrently, a comprehensive grasp of its stability under various stress conditions is crucial for developing robust formulations, defining appropriate storage conditions, and ensuring patient safety. This guide is structured to provide both the foundational knowledge and the practical tools necessary to navigate the solubility and stability landscape of this important molecule.

Solubility Profile: From Theoretical Considerations to Empirical Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its oral bioavailability. The structure of this compound suggests a nuanced solubility profile, influenced by its ionizable carboxylic acid group, the presence of a polar pyrimidine ring, and the impact of the chloro substituent.

Theoretical Framework and Expected Solubility Behavior

The presence of the carboxylic acid moiety (a weak acid) implies that the aqueous solubility of this compound will be highly dependent on the pH of the medium. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Table 1: Solubility Data for the Related Compound Pyrimidine-4-Carboxylic Acid

| Solvent | Approximate Solubility (mg/mL) | Reference |

| Ethanol | ~0.25 | [1] |

| DMSO | ~20 | [1] |

| Dimethyl Formamide (DMF) | ~2 | [1] |

| PBS (pH 7.2) | ~1 | [1] |

Note: This data is for a structurally related compound and should be used as a qualitative guide for solvent selection in the initial screening for this compound.

Based on this, it is anticipated that this compound will exhibit poor solubility in non-polar organic solvents and low pH aqueous solutions, with increasing solubility in polar aprotic solvents and alkaline aqueous media.

Experimental Workflow for Solubility Determination

A definitive understanding of solubility requires empirical measurement. The Shake-Flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, pH-buffered solutions from 1.2 to 7.4, ethanol, DMSO). The presence of undissolved solid is crucial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration using a chemically compatible syringe filter (e.g., PTFE) is recommended.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound against a standard curve.

-

-

Reporting:

-

Express the solubility in mg/mL or mol/L. For buffered solutions, report the final pH of the saturated solution.

-

Stability Profile and Degradation Pathway Analysis

Ensuring the stability of an API is a non-negotiable aspect of drug development. Forced degradation studies, or stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

Predicted Degradation Pathways

The chemical structure of this compound suggests susceptibility to several degradation mechanisms, primarily hydrolysis and photolysis. Insights can be gleaned from studies on structurally similar compounds like 5-fluorouracil.

-

Hydrolytic Degradation: The pyrimidine ring is susceptible to hydrolysis, particularly under alkaline conditions. The degradation is likely to initiate with the hydration of the C5-C6 double bond, followed by potential dechlorination and/or ring cleavage to yield smaller, non-chromophoric fragments. The amide-like bonds within the pyrimidine ring can also be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Photodegradation: Pyrimidine bases are known to be sensitive to UV radiation. Exposure to light, especially in solution, could lead to the formation of photoproducts. The ICH Q1B guideline provides a framework for systematic photostability testing.[2][3]

-

Oxidative Degradation: While perhaps less prominent than hydrolysis, the molecule could be susceptible to oxidation, particularly at the pyrimidine ring.

Caption: Potential Degradation Pathways.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study should be conducted to probe the stability of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage.[4]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 70°C |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 70°C |

| Neutral Hydrolysis | Water, room temperature to 70°C |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | Solid-state, elevated temperature (e.g., 60-80°C) |

| Photostability | Solid and solution state, exposure to light source as per ICH Q1B (e.g., >1.2 million lux hours and >200 W h/m²)[2] |

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, water, H₂O₂). For poorly soluble conditions, a co-solvent like acetonitrile or methanol may be used, but its own stability under the stress conditions must be considered.[5]

-

For thermal and photostability studies, expose the solid compound and solutions to the stress conditions.

-

-

Stress Application:

-

Incubate the samples under the conditions outlined in Table 2.

-

Monitor the degradation over time by taking samples at various intervals (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Quenching and Analysis:

-

At each time point, withdraw an aliquot of the sample.

-

Neutralize the acidic and basic samples to prevent further degradation.

-

Analyze all samples by a stability-indicating HPLC method.

-

-

Data Evaluation:

-

Assess the percentage degradation of the parent compound.

-

Evaluate the formation of degradation products.

-

Perform a mass balance calculation to account for all components.

-

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.

Key Principles of a Stability-Indicating Method

The hallmark of a stability-indicating method is its ability to resolve the peak of the active ingredient from the peaks of all potential degradation products and impurities. This requires careful optimization of chromatographic conditions.

Caption: Core Attributes of a Stability-Indicating HPLC Method.

Recommended Starting HPLC Method

While a specific validated method for this compound is not published, a method for related pyrimidine derivatives can be adapted.[6]

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for polar and non-polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | Acidic pH suppresses the ionization of the carboxylic acid, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient Elution | e.g., 5-95% B over 20-30 minutes | To ensure elution of both the polar parent compound and potentially less polar degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25-30 °C | For reproducible retention times. |

| Detection Wavelength | Determined by UV scan (e.g., ~260-280 nm) | To maximize sensitivity for the parent compound and its chromophoric degradants. |

| Injection Volume | 10-20 µL | Standard injection volume. |

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines, including:

-

Specificity: Analyze stressed samples to demonstrate that the peaks of degradation products are resolved from the main peak. Peak purity analysis using a photodiode array (PDA) detector is essential.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spike/recovery studies.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition) on the results.

Conclusion and Future Perspectives

The successful development of this compound as a therapeutic agent is intrinsically linked to a profound understanding of its solubility and stability. This guide has provided a comprehensive framework for approaching these critical parameters, from theoretical considerations to detailed experimental protocols. While specific quantitative data for this molecule is yet to be widely published, the methodologies and insights presented herein, drawn from established principles and data from analogous compounds, offer a robust starting point for any research and development program.

Future work should focus on the empirical determination of the solubility of this compound across a range of pharmaceutically relevant solvents and pH conditions. Furthermore, the execution of the described forced degradation studies will be instrumental in elucidating its specific degradation pathways and in the development and validation of a stability-indicating HPLC method. The data generated from these studies will be invaluable for formulation scientists in designing stable and bioavailable drug products and for regulatory submissions.

References

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- Pasha, S. I., Ibrahim, M., & Balaram, V. M. (2018). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences, 13(4), 54-63.

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.

-

AZoM. (2021). Drug Photostability Testing with ICH Q1B. Retrieved from [Link]

- Pharma Growth Hub. (2024, November 18). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals [Video]. YouTube.

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

- Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Pharmacy & Pharmaceutical Sciences, 2(3).

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Pharma Devils. (n.d.). SOP for Forced Degradation Study. Retrieved from [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]

- Baluja, S., et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(11-12), 895-901.

- Siddiqui, H. L., et al. (2017). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1363-1370.

- Trade Science Inc. (2014). Analytical CHEMISTRY. ACAIJ, 14(1), 17-27.

- Pasha, S. I. (2021). View of Stability Indicating Analytical Method Development, Validation, Method Transfer And Impurity Profile (Related Substances)